N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Description
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS: 2246828-84-0) is a boronate ester-containing compound with a molecular formula of C₁₇H₂₃BFNO₃. It features a cyclobutanecarboxamide group attached to a fluorinated phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This structure makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical synthesis for constructing biaryl linkages . Commercial suppliers like Eon Biotech offer the compound at 95% purity, highlighting its industrial relevance in synthesizing bioactive molecules, including kinase inhibitors and nootropics .
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXGLGERNDQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves a multi-step reaction process. One common approach is a two-step substitution reaction, where the starting material undergoes initial halogenation followed by a subsequent boronic acid derivative formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative nature makes it valuable in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is employed in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the modulation of biological targets, aiding in the development of new therapeutic agents.
Medicine: . Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties are exploited in the creation of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide with structurally related compounds, focusing on synthesis, physical properties, and applications:
Key Observations:
Structural Impact on Synthesis Yields :
- The cyclobutanecarboxamide group in the target compound results in a lower synthesis yield (22%) compared to its cyclopropane analog (41%) . This is attributed to increased steric hindrance and ring strain in the cyclobutane moiety, complicating coupling reactions.
- Simpler carboxamides (e.g., acetamide in Intermediate 97) achieve higher yields (67%) due to reduced steric demands .
Fluorine Substitution Effects: The 2-fluoro substitution in the target compound enhances electron-withdrawing effects, improving stability and reactivity in cross-couplings compared to non-fluorinated analogs (e.g., 2-methylpropanamide) . Positional isomers (2-fluoro vs.
Physical Properties :
- The cyclobutanecarboxamide analog (melting point: 252–253°C) has a slightly lower melting point than its cyclopropane counterpart (257–258°C), likely due to reduced molecular symmetry and packing efficiency .
Biological and Industrial Relevance :
Biological Activity
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a novel compound with potential applications in medicinal chemistry. Its unique structure incorporates a fluorinated aromatic system and a boron-containing moiety, which may influence its biological activity. This article reviews the available data on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide core linked to a fluorinated phenyl group substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, fluoroaryl derivatives have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related compounds exhibit minimum inhibitory concentrations (MIC) in the range of 16 µM to 128 µM against Staphylococcus aureus and other pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
Anticancer Activity
Fluorinated compounds are also being investigated for their anticancer properties. Studies suggest that the incorporation of fluorine can modulate the interaction with cellular targets, potentially leading to reduced mutagenicity and enhanced therapeutic effects . The precise anticancer efficacy of this compound remains to be fully elucidated; however, similar compounds have shown promising results in vitro.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within cells. The boron atom in the structure is known to participate in enzyme inhibition mechanisms by forming stable complexes with active site residues. The fluorine atom may enhance binding affinity due to its electronegativity and ability to stabilize transition states during enzymatic reactions .
Case Studies
A recent investigation into fluoroaryl compounds demonstrated that their structural modifications significantly affect their biological profiles. For example, introducing different substituents on the phenyl ring altered the MIC values against bacterial strains, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
